molecular formula C26H24N2O6S B2374257 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 902278-58-4

2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2374257
CAS No.: 902278-58-4
M. Wt: 492.55
InChI Key: HEAGTAQDDZIONS-UHFFFAOYSA-N
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Description

2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its complex structure, which includes a quinoline core, methoxy groups, and a tosyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-methoxyphenylamine and acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The methoxy and tosyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-4-11-21(12-5-17)35(31,32)24-15-28(23-13-10-20(34-3)14-22(23)26(24)30)16-25(29)27-18-6-8-19(33-2)9-7-18/h4-15H,16H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAGTAQDDZIONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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